2-(4-Formylphenoxy)acetonitrile physical properties
2-(4-Formylphenoxy)acetonitrile physical properties
An In-Depth Technical Guide to 2-(4-Formylphenoxy)acetonitrile: Properties, Synthesis, and Applications
Introduction
2-(4-Formylphenoxy)acetonitrile, identified by CAS Number 385383-45-9, is a bifunctional aromatic compound of significant interest to the chemical and pharmaceutical research communities. Its molecular architecture, featuring a phenoxy ring substituted with both a reactive aldehyde (formyl) group and a versatile nitrile moiety, establishes it as a valuable building block in organic synthesis. This unique combination allows for selective and sequential chemical transformations, making it an ideal starting point for the construction of diverse and complex molecular scaffolds. For researchers in drug discovery, this compound serves as a key intermediate for creating libraries of novel compounds, accelerating the hit-to-lead process and the development of potential therapeutic agents.[1][2] This guide provides a comprehensive overview of its physical properties, synthetic routes, chemical reactivity, and essential safety protocols, tailored for scientists and professionals in drug development.
Chapter 1: Physicochemical and Structural Properties
The utility of a chemical intermediate is fundamentally defined by its physical and structural characteristics. 2-(4-Formylphenoxy)acetonitrile is a compound whose properties are derived from its distinct functional groups: an aromatic ether, an aldehyde, and a nitrile. These features govern its solubility, reactivity, and stability.
Key Properties Summary
The fundamental physicochemical data for 2-(4-Formylphenoxy)acetonitrile are summarized below. It is worth noting that the physical form has been variously reported as a solid or liquid by different commercial suppliers, which may be attributable to purity levels or polymorphic forms.[3]
| Property | Value | Source(s) |
| CAS Number | 385383-45-9 | [3][4][5] |
| Molecular Formula | C₉H₇NO₂ | [1][3][4] |
| Molecular Weight | 161.16 g/mol | [3][4] |
| Boiling Point | 146-148 °C @ 0.1 mmHg | [4][5] |
| Physical Form | Solid / Liquid | [3] |
| Purity (Typical) | 95-96% | [5] |
| InChI Key | RHOUEVUVWQOUMH-UHFFFAOYSA-N | [3] |
| Canonical SMILES | N#CCOC1=CC=C(C=C1)C=O | [3] |
Structural Analysis
The structure of 2-(4-Formylphenoxy)acetonitrile is centered on a benzene ring, forming a stable aromatic core. An ether linkage connects this ring to a cyanomethyl group (-CH₂CN), while a formyl group (-CHO) is situated at the para position relative to the ether. This arrangement results in two chemically distinct reactive sites, enabling a wide range of synthetic manipulations.
Caption: Chemical structure of 2-(4-Formylphenoxy)acetonitrile.
Chapter 2: Synthesis and Purification
The most direct and common method for synthesizing 2-(4-Formylphenoxy)acetonitrile is through a Williamson ether synthesis. This well-established reaction provides a reliable pathway to the target molecule from commercially available starting materials.
Principle of Synthesis
The synthesis involves the reaction of 4-hydroxybenzaldehyde with chloroacetonitrile.[6] The phenolic hydroxyl group of 4-hydroxybenzaldehyde is first deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon atom of chloroacetonitrile in an Sₙ2 reaction, displacing the chloride ion and forming the desired ether linkage. The choice of an aprotic polar solvent like acetone or acetonitrile facilitates this reaction by solvating the cation of the base without interfering with the nucleophile.
Caption: Synthetic workflow for 2-(4-Formylphenoxy)acetonitrile.
Proposed Experimental Protocol
This protocol is a representative procedure based on standard Williamson ether synthesis methodologies.[7] Researchers should perform their own risk assessment and optimization.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5-2.0 eq), and a suitable volume of anhydrous acetone to ensure stirring.
-
Causality: Potassium carbonate is an inexpensive and effective base for deprotonating the phenol. Anhydrous acetone is used as the solvent because it is polar enough to dissolve the reactants but aprotic, which prevents it from interfering with the nucleophilic phenoxide.
-
-
Addition of Alkylating Agent: Add chloroacetonitrile (1.1-1.2 eq) dropwise to the stirring mixture at room temperature.
-
Causality: A slight excess of the electrophile (chloroacetonitrile) is used to ensure the complete consumption of the more valuable starting material, 4-hydroxybenzaldehyde.
-
-
Reaction: Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Heating accelerates the rate of the Sₙ2 reaction. TLC is a crucial self-validating step to confirm the consumption of starting material and the formation of the product before proceeding to workup.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the solid residue with a small amount of acetone.
-
Causality: Filtration removes the insoluble base and the salt byproduct, providing the first step of purification.
-
-
Extraction: Concentrate the filtrate under reduced pressure to yield the crude product. Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining salts and water-soluble impurities.
-
Causality: Liquid-liquid extraction separates the organic product from water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography on silica gel or by recrystallization to obtain the final product.
-
Causality: Column chromatography or recrystallization are standard, robust methods for purifying organic solids to achieve high purity suitable for further research.
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Chapter 3: Chemical Reactivity and Applications in Drug Discovery
The synthetic value of 2-(4-Formylphenoxy)acetonitrile lies in its bifunctionality. The aldehyde and nitrile groups can be addressed with high selectivity, allowing it to serve as a divergent intermediate for building molecular complexity.[1]
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Aldehyde (Formyl) Group Reactivity: The electrophilic aldehyde is a handle for numerous carbon-carbon and carbon-nitrogen bond-forming reactions. Common transformations include:
-
Reductive amination to form secondary or tertiary amines.
-
Wittig reactions to generate alkenes.
-
Condensation reactions (e.g., Knoevenagel, aldol) to form α,β-unsaturated systems.
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Oxidation to a carboxylic acid (4-(cyanomethoxy)benzoic acid).
-
Reduction to a primary alcohol (4-(cyanomethoxy)benzyl alcohol).
-
-
Nitrile Group Reactivity: The nitrile group is a stable but versatile functional group that can be converted into other key functionalities common in pharmaceuticals.[8]
-
Reduction: Can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like LiAlH₄ or catalytic hydrogenation. This introduces a basic nitrogen center, a common feature in many drug molecules.
-
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, transforming the molecule into a benzoic acid derivative.
-
Cyclization: The nitrile can participate in cyclization reactions to form various nitrogen-containing heterocycles (e.g., tetrazoles, pyridines), which are privileged structures in medicinal chemistry.[9]
-
This dual reactivity makes the compound an excellent scaffold for generating compound libraries for high-throughput screening in drug discovery campaigns.[10]
Caption: Divergent synthetic pathways from 2-(4-Formylphenoxy)acetonitrile.
Chapter 4: Analytical Characterization (Predicted)
While specific, supplier-validated spectral data for this compound is not always provided due to its status as a research chemical, its structure allows for reliable prediction of its key analytical features.[3] A researcher purifying this compound would look for the following characteristic signals.
-
¹H NMR:
-
Aldehyde Proton (-CHO): A singlet at ~9.8-10.0 ppm.
-
Aromatic Protons: Two doublets in the aromatic region (~7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Methylene Protons (-O-CH₂-CN): A singlet at ~4.8-5.0 ppm.
-
-
¹³C NMR:
-
Aldehyde Carbonyl: A signal around 190-192 ppm.
-
Aromatic Carbons: Multiple signals between 115-165 ppm.
-
Nitrile Carbon (-C≡N): A signal around 115-118 ppm.
-
Methylene Carbon (-O-CH₂-): A signal around 55-60 ppm.
-
-
Infrared (IR) Spectroscopy:
-
Nitrile Stretch (C≡N): A sharp, medium-intensity peak at ~2250 cm⁻¹.
-
Aldehyde Carbonyl Stretch (C=O): A strong, sharp peak at ~1700 cm⁻¹.
-
Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region.
-
Ether C-O Stretch: A strong peak around 1250 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 161.16.
-
Chapter 5: Safety, Handling, and Storage
Proper handling of 2-(4-Formylphenoxy)acetonitrile is essential for laboratory safety. The compound is classified as an irritant and is harmful if ingested.[1]
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.[1][3] H315: Causes skin irritation.[1][11] H319: Causes serious eye irritation.[1][3] H335: May cause respiratory irritation.[1][11] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[11]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][11]
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat to prevent skin contact.[3][11]
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols may be generated, use a NIOSH-approved respirator.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]
Storage Recommendations
-
Short-term: Store in a tightly sealed container in a cool, dry place at ambient temperature.
-
Long-term Stability: For extended storage, it is recommended to keep the compound under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) to minimize degradation.[1]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
Conclusion
2-(4-Formylphenoxy)acetonitrile is a strategically important molecule in the field of organic synthesis and medicinal chemistry. Its dual functionality provides a platform for divergent synthesis, enabling the efficient creation of novel and structurally diverse compounds. A thorough understanding of its properties, synthetic methods, and safe handling procedures, as outlined in this guide, empowers researchers to fully leverage its potential in accelerating the discovery of new chemical entities and potential therapeutics.
References
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The Royal Society of Chemistry. (2020). Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. [Link]
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Ted Pella, Inc. (2017). Safety Data Sheet: Acetonitrile. [Link]
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ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. [Link]
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MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3534. [Link]
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ACS Publications. (2022). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Med. Chem. Lett., 14(1), 1-5. [Link]
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PubMed. (2018). Organic synthesis provides opportunities to transform drug discovery. Nat. Chem., 10(4), 385-392. [Link]
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